3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one
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Overview
Description
3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C14H9Cl2N3O2. It is a member of the benzotriazinone family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents to form the desired benzotriazinone structure. One common method involves the use of triethylamine as a catalyst in an ethanol solvent . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenoxy group.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols can react with the compound under mild conditions.
Catalysts: Triethylamine and other bases are often used to facilitate reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of amide derivatives, while reactions with thiols can produce thioether compounds .
Scientific Research Applications
3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Dichlorophenoxy)methyl]pyrrolidine
- N-Methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine hydrochloride
Uniqueness
Compared to similar compounds, 3-[(2,4-Dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one stands out due to its unique benzotriazinone structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2/c15-9-5-6-13(11(16)7-9)21-8-19-14(20)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACZVIJMDDWMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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